An In-depth Technical Guide to 2-Methyl-2-butanethiol
An In-depth Technical Guide to 2-Methyl-2-butanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-butanethiol, a tertiary thiol, is an organosulfur compound with the chemical formula C5H12S. Its International Union of Pure and Applied Chemistry (IUPAC) name is 2-methylbutane-2-thiol .[1][2] Also known by synonyms such as tert-amyl mercaptan, it is a volatile, colorless liquid characterized by a strong, offensive odor.[1][2] This compound and its isomers are of interest in various fields, including flavor and fragrance chemistry, atmospheric science, and as intermediates in chemical synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and its interaction with biological systems, particularly in the context of olfaction.
Physicochemical Properties
A summary of the key physicochemical properties of 2-methyl-2-butanethiol is presented in the table below. This data is essential for its handling, application in experimental settings, and for theoretical modeling.
| Property | Value | Source(s) |
| IUPAC Name | 2-methylbutane-2-thiol | [1][2] |
| Synonyms | 2-Methyl-2-butanethiol, tert-Amyl mercaptan, tert-Pentyl mercaptan | [2] |
| CAS Number | 1679-09-0 | [2] |
| Molecular Formula | C5H12S | [2] |
| Molecular Weight | 104.22 g/mol | [2] |
| Boiling Point | 95.5-97.0 °C | [3] |
| Density | 0.82588 g/cm³ at 20 °C | [3] |
| Flash Point | -1 °C | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
| Refractive Index | 1.4354 | [3] |
| Vapor Pressure | 49.42 mmHg at 25 °C (estimated) | [2] |
Experimental Protocols
Synthesis of 2-Methyl-2-butanethiol
A common synthetic route to tertiary thiols involves the conversion of the corresponding alcohol. The following protocol is a representative method for the synthesis of 2-methyl-2-butanethiol from 2-methyl-2-butanol. This procedure is adapted from established methods for the synthesis of tertiary alkyl halides from tertiary alcohols, with subsequent conversion to the thiol.
Materials:
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2-methyl-2-butanol (tert-amyl alcohol)
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Concentrated hydrochloric acid (HCl)
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Sodium hydrosulfide (NaSH)
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Anhydrous magnesium sulfate (MgSO4)
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Diethyl ether
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Saturated sodium bicarbonate solution
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Saturated sodium chloride (brine) solution
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Separatory funnel
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Round-bottom flask
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Distillation apparatus
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Magnetic stirrer and stir bar
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Ice bath
Procedure:
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Formation of 2-chloro-2-methylbutane: In a separatory funnel, cautiously add 25 mL of concentrated hydrochloric acid to 8.0 g of 2-methyl-2-butanol.
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Gently swirl the funnel for approximately one minute to ensure thorough mixing.
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Stopper the funnel and shake for 1-2 minutes, periodically venting to release pressure.
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Allow the mixture to stand for about 10 minutes to complete the reaction and allow the layers to separate.
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Drain the lower aqueous layer and wash the organic layer with two 20 mL portions of 5% sodium bicarbonate solution to neutralize excess acid. Vent the funnel frequently as carbon dioxide gas will be evolved.
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Wash the organic layer with 15 mL of saturated sodium chloride solution to aid in the removal of water.
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Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate.
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Filter the dried organic layer into a round-bottom flask.
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Conversion to 2-Methyl-2-butanethiol: Prepare a solution of sodium hydrosulfide in a suitable solvent like ethanol.
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Add the 2-chloro-2-methylbutane dropwise to the sodium hydrosulfide solution with stirring. The reaction is typically carried out at room temperature or with gentle heating.
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After the addition is complete, continue to stir the reaction mixture for several hours to ensure complete conversion.
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Work-up and Purification: Quench the reaction mixture with water and extract with diethyl ether.
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Wash the combined organic extracts with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Remove the solvent by rotary evaporation.
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Purify the crude 2-methyl-2-butanethiol by distillation to obtain the final product.
Analytical Protocol: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
The high volatility and strong odor of 2-methyl-2-butanethiol make it an ideal candidate for analysis by headspace gas chromatography-mass spectrometry (HS-GC-MS). This method is particularly useful for detecting and quantifying trace amounts of the compound in various matrices, such as food and environmental samples.
Instrumentation and Materials:
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Gas chromatograph coupled to a mass spectrometer (GC-MS)
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Headspace autosampler
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GC column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
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SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) for sample preconcentration.
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Helium carrier gas (high purity)
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Sample vials with septa
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Standard of 2-methyl-2-butanethiol for calibration
Procedure:
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Sample Preparation:
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For liquid samples (e.g., water, beverages), place a known volume (e.g., 5-10 mL) into a headspace vial.
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For solid samples, a known weight is placed in the vial, and a suitable solvent or water may be added to facilitate the release of volatiles. .
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Headspace Extraction (SPME):
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Place the sealed vial into the headspace autosampler.
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Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
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Expose the SPME fiber to the headspace for a defined period (e.g., 10-20 minutes) to adsorb the analytes.
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Gas Chromatography:
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Injector: Transfer the SPME fiber to the GC injector, which is maintained at a high temperature (e.g., 250 °C) to desorb the analytes onto the column. Operate in splitless mode for high sensitivity.
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Oven Program: A typical temperature program would be:
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Initial temperature: 40 °C, hold for 2 minutes.
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Ramp: Increase temperature at a rate of 5-10 °C/minute to 200-250 °C.
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Final hold: Maintain the final temperature for 5-10 minutes.
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-
Carrier Gas: Maintain a constant flow of helium (e.g., 1.0-1.5 mL/min).
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-
Mass Spectrometry:
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Ion Source: Use electron ionization (EI) at 70 eV.
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Scan Range: Acquire mass spectra over a range of m/z 35-300.
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Identification: Identify 2-methyl-2-butanethiol by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion peak (m/z 104) and other fragment ions.
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Biological Interaction: Olfactory Signaling Pathway
Thiols like 2-methyl-2-butanethiol are known for their potent odors, which are detected by the olfactory system at very low concentrations. The general mechanism of thiol olfaction involves the interaction of the thiol with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.
The binding of a thiol to its cognate OR, which is a G-protein coupled receptor (GPCR), initiates a signal transduction cascade. This process often involves a metal cofactor, such as copper, which is thought to facilitate the binding of the sulfur atom to the receptor.[4] The activated OR, in turn, activates a G-protein (Gα-olf), leading to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which acts as a second messenger. The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of smell.
Below is a diagram illustrating this generalized olfactory signaling pathway for thiols.
Caption: Generalized olfactory signaling pathway for thiols.
Conclusion
2-Methyl-2-butanethiol is a chemically significant molecule with distinct properties that make it relevant to various scientific disciplines. Understanding its physicochemical characteristics is fundamental for its safe handling and application. The provided synthetic and analytical protocols offer a practical framework for researchers working with this compound. Furthermore, elucidating its interaction with olfactory receptors contributes to the broader understanding of chemosensory perception. This guide serves as a valuable technical resource for professionals engaged in research and development involving 2-methyl-2-butanethiol and related organosulfur compounds.
